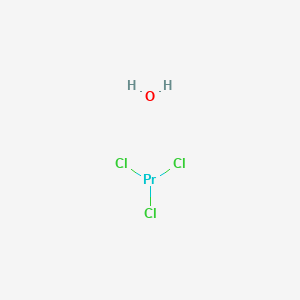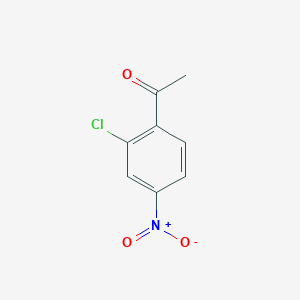
Praseodymium(III) chloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(III) chloride hydrate is a useful research compound. Its molecular formula is Cl3H2OPr and its molecular weight is 265.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Properties
- Praseodymium(III) chloride hydrate exhibits specific electrochemical behavior in molten chlorides, with Pr(III) being the only stable oxidation state. This stability influences the electroactive species' reaction mechanism and transport parameters on inert electrodes. It's noteworthy that the electrochemical system of Pr(III)/Pr(0) is quasi-reversible, and the diffusion coefficient of Pr(III) ions has been determined (Castrillejo et al., 2005).
Complex Formation and Structural Features
- Reactions with hydrated praseodymium(III) chlorides yield 1D complexes with notable structural and spectroscopic characteristics, featuring the singly deprotonated ligand in its zwitterionic form. This has implications for understanding the structural dynamics of rare earth elements (Anastasiadis et al., 2015).
Optical Properties in Nonaqueous Solutions
- The optical properties of praseodymium and cerium chlorides, including hydrated forms, were explored in nonaqueous solvents like methanol and isopropanol. The study focused on the impact of solvation and steric effects on transition energies and intensities, providing insight into the behavior of these compounds under different conditions (Keller et al., 1998).
Thermodynamic and Kinetic Analysis
- The coordination behavior of praseodymium chloride hydrate with specific compounds has been extensively studied. Thermodynamic parameters such as activation enthalpy, entropy, and free energy, as well as kinetic parameters, were determined, shedding light on the reactivity and stability of these complexes (Chen et al., 2010).
Sensor Applications
- This compound is utilized in the fabrication of sensitive sensors. For example, a PVC membrane sensor for Pr(III) ions based on specific ligands demonstrated wide linear dynamic range, quick response time, and satisfactory selectivity, useful for various analytical applications (Zamani et al., 2009).
Spectroscopic Analysis
- Detailed spectroscopic analysis of free tripositive praseodymium ion has been conducted. This includes comparisons of crystal levels in various lattices, offering valuable data for understanding the electronic structure and properties of Praseodymium compounds (Crosswhite et al., 1965).
Extraction and Separation Studies
- The behavior of praseodymium(III) in extraction and separation processes, especially in combination with other chemicals like 8-hydroxyquinoline and phosphonic acid, has been explored. This research is crucial for refining methods in the recovery and purification of rare earth elements (Wu et al., 2007).
作用機序
Target of Action
Praseodymium(III) chloride hydrate is primarily used as a source of praseodymium . It is often used to prepare insoluble praseodymium(III) compounds . The primary targets of this compound are therefore the sites where praseodymium is required.
Mode of Action
This compound is a Lewis acid and is classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .
Biochemical Pathways
It is known that the compound can be used as a dopant to prepare pr-modified tio2 nanoparticles for photocatalytic degradation of organic pollutants . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst .
Pharmacokinetics
It is known that the compound is soluble in water and alcohol , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of this compound is the preparation of insoluble praseodymium(III) compounds . When used as a dopant in the preparation of Pr-modified TiO2 nanoparticles, the compound enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved efficiency in the photocatalytic degradation of organic pollutants .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Rapid heating of the hydrate may cause small amounts of hydrolysis . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
生化学分析
Biochemical Properties
Praseodymium(III) chloride hydrate is known to be Lewis acidic, classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties
Molecular Mechanism
It is known to undergo small amounts of hydrolysis when the hydrate is rapidly heated
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Praseodymium(III) chloride hydrate involves the reaction between praseodymium oxide and hydrochloric acid, followed by the addition of water to form the hydrate.", "Starting Materials": [ "Praseodymium oxide (Pr2O3)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Praseodymium oxide is added to hydrochloric acid in a reaction vessel.", "Step 2: The mixture is heated and stirred until all of the praseodymium oxide has dissolved.", "Step 3: Water is slowly added to the reaction vessel to form the hydrate.", "Step 4: The mixture is allowed to cool and the Praseodymium(III) chloride hydrate is filtered and dried." ] } | |
CAS番号 |
19423-77-9 |
分子式 |
Cl3H2OPr |
分子量 |
265.28 g/mol |
IUPAC名 |
praseodymium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
InChIキー |
BQRCNEKQNZWNCY-UHFFFAOYSA-K |
SMILES |
O.Cl[Pr](Cl)Cl |
正規SMILES |
O.[Cl-].[Cl-].[Cl-].[Pr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)











